4-(3-Pyrrolidinyl)morpholine dihydrochloride
Description
Properties
IUPAC Name |
4-pyrrolidin-3-ylmorpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKGCNPIOYEVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyrrolidinyl)morpholine dihydrochloride typically involves the reaction of morpholine with pyrrolidine under controlled conditions. One common method includes the use of equimolar amounts of morpholine and pyrrolidine, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process often involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Pyrrolidinyl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(3-Pyrrolidinyl)morpholine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(3-Pyrrolidinyl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Piperidinylmethyl)morpholine Dihydrochloride Hydrate
- Structure : Features a piperidine ring (six-membered amine) linked to morpholine via a methylene group.
- Molecular Formula : C₁₀H₂₄Cl₂N₂O₂ (MW: 275.22 g/mol) .
- Key Differences: The piperidine ring introduces greater conformational flexibility compared to pyrrolidine. Hydrate form may influence crystalline stability and solubility .
3-(4-Fluorophenyl)morpholine Hydrochloride
- Structure : A fluorophenyl group replaces the pyrrolidine substituent.
- Molecular Formula: C₁₀H₁₃ClFNO (MW: 217.67 g/mol) .
- Key Differences :
2-(5-Ethyl-1H-1,2,4-Triazol-3-yl)morpholine Dihydrochloride
Fabomotizole Dihydrochloride
- Structure : A benzimidazole core linked to morpholine via a thioether group.
- Molecular Formula : C₁₃H₁₉Cl₂N₃OS (MW: 352.28 g/mol) .
- Key Differences :
Physicochemical and Pharmacological Comparison
Table 1: Comparative Data for Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility (Water) |
|---|---|---|---|---|
| 4-(3-Pyrrolidinyl)morpholine diHCl | C₈H₁₆N₂O·2HCl | 228.92 | Pyrrolidine-morpholine fusion | High |
| 4-(3-Piperidinylmethyl)morpholine diHCl | C₁₀H₂₄Cl₂N₂O₂ | 275.22 | Piperidine + methylene linker | Moderate (hydrate) |
| 3-(4-Fluorophenyl)morpholine HCl | C₁₀H₁₃ClFNO | 217.67 | Fluorophenyl substitution | Moderate |
| Fabomotizole diHCl | C₁₃H₁₉Cl₂N₃OS | 352.28 | Benzimidazole + thioether linker | Low |
Key Observations:
Solubility : The dihydrochloride salts generally exhibit higher aqueous solubility than free bases. However, bulky substituents (e.g., benzimidazole in fabomotizole) reduce solubility .
Bioactivity :
- Pyrrolidine and piperidine derivatives are favored in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier .
- Aromatic substituents (e.g., fluorophenyl) enhance affinity for enzymes with hydrophobic active sites .
Synthetic Challenges :
Biological Activity
4-(3-Pyrrolidinyl)morpholine dihydrochloride, with the CAS number 1219979-89-1, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a pyrrolidine moiety. This structural configuration is significant as it contributes to the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.
- Enzyme Modulation : It has been suggested that this compound can modulate enzyme activity, affecting metabolic pathways crucial for cellular function.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have shown that derivatives of morpholine can provide seizure protection in animal models, suggesting a potential application in epilepsy treatment .
Antimicrobial Activity
The compound's structural characteristics may endow it with antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, indicating that this compound could be evaluated for its effectiveness against pathogens .
Case Studies and Research Findings
- Anticonvulsant Studies : In a study examining the anticonvulsant effects of morpholine derivatives, this compound was included in the screening process. The results indicated promising anticonvulsant activity comparable to established medications .
- Antimicrobial Testing : A series of compounds were tested for antimicrobial efficacy, revealing that those with morpholine structures showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 µg/mL to 250 µg/mL .
Table 1: Anticonvulsant Activity Comparison
| Compound Name | Seizure Protection (Model) | Reference |
|---|---|---|
| 4-(3-Pyrrolidinyl)morpholine | Significant | |
| Lacosamide | Excellent | |
| Phenytoin | Moderate |
Table 2: Antimicrobial Activity (MIC Values)
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 4-(3-Pyrrolidinyl)morpholine | Staphylococcus aureus | 62.5 |
| 4-(3-Pyrrolidinyl)morpholine | Escherichia coli | 125 |
| Control (Ampicillin) | Staphylococcus aureus | <32 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Pyrrolidinyl)morpholine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, intermediates like chloroacetylmorpholine (from morpholine and chloroacetyl chloride) can be reacted with pyrrolidine derivatives under basic conditions. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and solvent polarity. Catalysts like sodium borohydride or palladium may enhance selectivity . HPLC purity assessments (>95%) are critical for confirming product integrity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to identify proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm) and carbon frameworks.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClNO).
- X-ray diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereochemistry and salt formation .
Q. What analytical methods are recommended for assessing purity and stability in aqueous solutions?
- Methodological Answer :
- HPLC with UV detection : Monitor degradation products under stress conditions (e.g., pH 2–12, 40–60°C).
- Karl Fischer titration : Quantify hygroscopicity, as hydrochloride salts often absorb moisture.
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing via LC-MS to identify hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for morpholine-pyrrolidine derivatives?
- Methodological Answer : Discrepancies (e.g., enzyme inhibition vs. activation) may arise from assay conditions. Standardize protocols:
- Kinetic assays : Vary substrate concentrations to calculate and .
- Cellular models : Validate target engagement using CRISPR-edited cell lines or isoform-specific inhibitors.
- Meta-analysis : Compare data across studies, noting differences in buffer systems (e.g., Tris vs. HEPES) or salt forms (e.g., dihydrochloride vs. free base) .
Q. What strategies are effective for studying the compound’s stability in biological matrices during pharmacokinetic assays?
- Methodological Answer :
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction.
- Metabolite profiling : Incubate with liver microsomes (human/rodent) and analyze via LC-HRMS for phase I/II metabolites.
- Stabilization : Add protease inhibitors or antioxidants (e.g., ascorbic acid) to prevent degradation in blood samples .
Q. How can molecular docking and dynamics simulations guide SAR studies for morpholine-pyrrolidine analogs?
- Methodological Answer :
- Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the morpholine oxygen and hydrophobic interactions with the pyrrolidine ring.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and ligand-receptor residence times.
- Free energy calculations : Apply MM-GBSA to rank analog binding affinities .
Q. What experimental designs mitigate variability in synthetic yields during scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading).
- In-line analytics : Implement PAT tools like FTIR or Raman spectroscopy for real-time monitoring.
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for reproducibility .
Q. How can researchers validate target specificity in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
